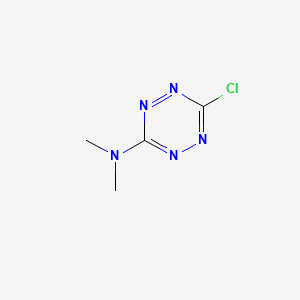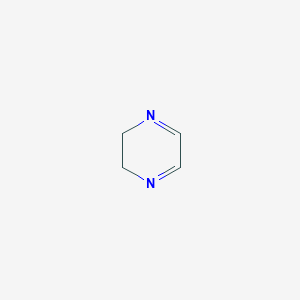
2,6-Dimethyloct-4-yne-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyloct-4-yne-2,6-diol is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol) at the 2nd and 6th positions of the octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloct-4-yne-2,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-butyne-2-ol and acetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium amide (NaNH2) to deprotonate the starting materials and facilitate the formation of the alkyne.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloct-4-yne-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or tosylates.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of 2,6-dimethyloct-4-yne-2,6-dione or 2,6-dimethyloct-4-yne-2,6-dicarboxylic acid.
Reduction: Reduction of the alkyne can yield 2,6-dimethyloctane or 2,6-dimethyloctene.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2,6-Dimethyloct-4-yne-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyloct-4-yne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-4-octyn-3,6-diol: Similar structure with hydroxyl groups at the 3rd and 6th positions.
2,6-Dimethyl-7-octene-2,6-diol: Contains a double bond instead of a triple bond.
2,6-Dimethyl-3,7-octadien-2,6-diol: Contains two double bonds in the structure.
Uniqueness
2,6-Dimethyloct-4-yne-2,6-diol is unique due to the presence of both a triple bond and two hydroxyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
105735-93-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,6-dimethyloct-4-yne-2,6-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h11-12H,5,7H2,1-4H3 |
InChI Key |
VDBZZOGYOVCDPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CCC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


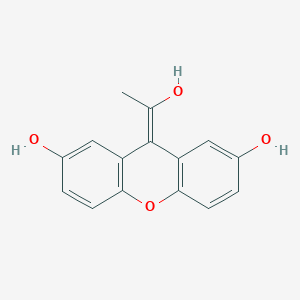
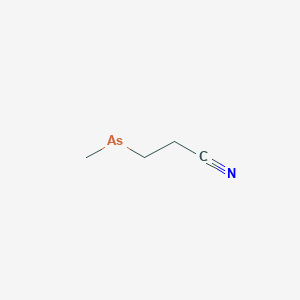
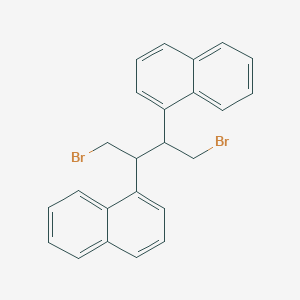
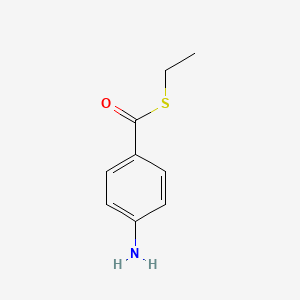
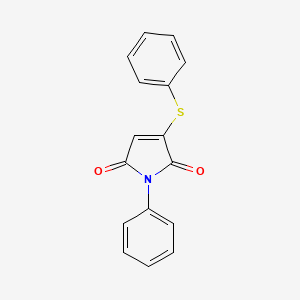
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
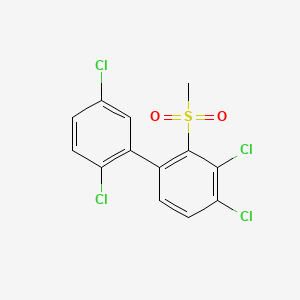

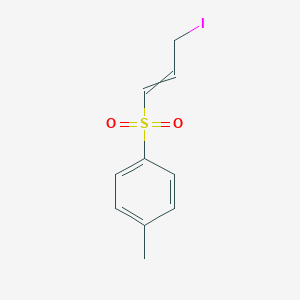
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
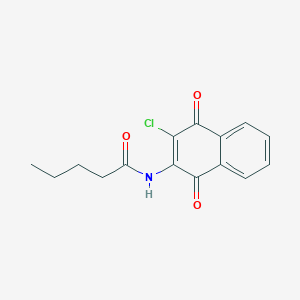
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
